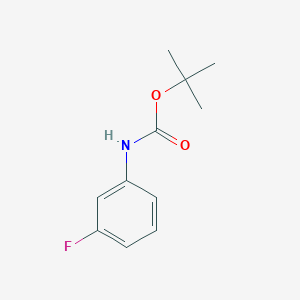

1-N-Boc-3-Fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTELOKGOCXECBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382614 | |

| Record name | 1-N-Boc-3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-18-3 | |

| Record name | 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81740-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-3-Fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-N-Boc-3-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-N-Boc-3-fluoroaniline, a key building block in the development of novel pharmaceutical agents. This document details a common and effective experimental protocol, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Core Synthesis Protocol

The protection of the amino group of 3-fluoroaniline with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. The most common method for this reaction involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Methodology

A widely adopted procedure for the N-Boc protection of anilines involves the reaction of the aniline with di-tert-butyl dicarbonate in the presence of a base.[1] For the synthesis of this compound, a typical protocol is as follows:

To a solution of 3-fluoroaniline (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or water, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents).[1][2] A base, such as triethylamine (TEA) or sodium bicarbonate, is then added to the reaction mixture. The reaction is typically stirred at room temperature for a period of 2 to 12 hours.[2]

Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3] Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on common laboratory practices for Boc protection of anilines.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 3-Fluoroaniline | 1.0 equivalent | Starting material. |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 - 1.2 equivalents | The Boc-protecting agent. |

| Base (e.g., Triethylamine, NaHCO₃) | 1.0 - 1.5 equivalents | To neutralize the acid formed during the reaction. |

| Reaction Conditions | ||

| Solvent | THF, DCM, or Water | Choice of solvent can influence reaction rate and workup. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at ambient temperature. |

| Reaction Time | 2 - 12 hours | Monitored by TLC for completion. |

| Work-up & Purification | ||

| Aqueous Work-up | Water, Brine | To remove water-soluble impurities and the base. |

| Drying Agent | Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |

| Purification Method | Column Chromatography or Recrystallization | To obtain the final product in high purity. |

| Yield | ||

| Expected Yield | 85 - 95% | Yields can vary based on reaction scale and purity of reagents. |

Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-N-Boc-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is a valuable building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorine atom and a tert-butyloxycarbonyl (Boc) protecting group on an aniline scaffold, make it an important intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and its application in the synthesis of targeted therapies, offering a critical resource for professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its application in chemical synthesis, influencing factors such as reaction kinetics, solubility, and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄FNO₂ | [1][2] |

| Molecular Weight | 211.23 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 123-124 °C | [2] |

| Boiling Point | 231.6 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.156 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | [3] |

| pKa | ~17 (Amide N-H, Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 (Predicted) | [4] |

| CAS Number | 81740-18-3 | [1] |

Synthesis and Experimental Protocols

The standard method for the synthesis of this compound involves the protection of the amino group of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq) in dichloromethane or tetrahydrofuran.

-

Addition of Base: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons, the N-H proton of the carbamate, and the tert-butyl group.

-

Aromatic Protons (Ar-H): The four protons on the fluorophenyl ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). Due to the fluorine substitution, complex splitting patterns (doublets, triplets, or multiplets) are expected.

-

Amide Proton (N-H): A broad singlet for the N-H proton of the carbamate group is expected, typically in the region of δ 6.5-8.0 ppm.

-

tert-Butyl Protons ((CH₃)₃C-): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group, will be observed in the upfield region, typically around δ 1.5 ppm.[5]

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring, the carbonyl group of the carbamate, and the tert-butyl group.

-

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and the N-Boc substituents. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will appear in the downfield region, typically around δ 152-155 ppm.[5]

-

tert-Butyl Carbons ((CH₃)₃C- and (CH₃)₃C-): The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the three equivalent methyl carbons will be observed at approximately δ 28 ppm.[5]

IR (Infrared) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

-

C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group of the Boc protecting group.

-

C-N Stretch: An absorption band for the C-N stretching vibration is expected around 1200-1300 cm⁻¹.

-

C-F Stretch: A strong absorption band in the fingerprint region, typically around 1100-1200 cm⁻¹, indicates the presence of the C-F bond.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be observed in their characteristic regions.

Application in Drug Development: A Case Study of a PI3Kβ Inhibitor

This compound is a key starting material in the synthesis of various pharmaceutical agents. A notable example is in the development of selective phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[6][7]

GSK2636771 is a potent and selective inhibitor of the PI3Kβ isoform, which has been investigated for the treatment of various cancers, particularly those with loss of the tumor suppressor PTEN.[8][9] While the exact commercial synthesis may be proprietary, a plausible synthetic route to the core of such inhibitors can be envisioned starting from this compound.

The general synthetic strategy involves the coupling of the aniline nitrogen to a heterocyclic core, followed by further functionalization. The Boc group serves to moderate the nucleophilicity of the aniline and can be readily removed under acidic conditions to allow for subsequent reactions.

Caption: General synthetic application of this compound.

Targeted Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated due to mutations in key components or the loss of negative regulators like PTEN.[10] PI3Kβ inhibitors, derived from building blocks like this compound, aim to block this aberrant signaling.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting material for the development of targeted therapies. A thorough understanding of its properties and reactivity is crucial for medicinal chemists and process development scientists aiming to design and synthesize the next generation of innovative medicines. The application of this intermediate in the synthesis of PI3K inhibitors highlights its significance in addressing critical signaling pathways implicated in cancer and other diseases.

References

- 1. 81740-18-3|this compound|BLD Pharm [bldpharm.com]

- 2. Cas 81740-18-3,1-N-BOC-3-FLUORO-ANILINE | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploring the octanol–water partition coefficient dataset using deep learning techniques and data augmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (3-fluorophenyl)carbamate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical properties and synthesis of tert-butyl (3-fluorophenyl)carbamate. However, extensive database searches did not yield specific molecular data for this exact compound. Instead, chemical literature and databases frequently reference a closely related molecule, tert-butyl (4-amino-3-fluorophenyl)carbamate . This guide will provide the available data for this related compound and discuss general experimental protocols relevant to the synthesis of fluorophenyl carbamates, which are of significant interest in medicinal chemistry and drug development.

Carbamates are a pivotal functional group in organic chemistry and are widely utilized as protecting groups for amines and as key structural motifs in pharmaceuticals. The introduction of a fluorine atom to the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅FN₂O₂ | [1] |

| Molecular Weight | 226.25 g/mol | [1] |

| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | [1] |

| CAS Number | 1402559-21-0 | [1][2] |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F | [1] |

Experimental Protocols

The synthesis of tert-butyl aryl carbamates can be achieved through several established methods. Below are general protocols that can be adapted for the synthesis of fluorinated phenyl carbamates.

Protocol 1: Synthesis from an Aniline Derivative

This is a common method for the formation of N-aryl carbamates.

Reaction:

Materials:

-

3-Fluoroaniline (or a related fluorinated aniline)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (optional, e.g., Triethylamine, Pyridine)

Procedure:

-

Dissolve the fluorinated aniline in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) to the solution.

-

If a base is used, add it to the reaction mixture (typically 1.0 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The residue is then purified, commonly by column chromatography on silica gel, to yield the desired tert-butyl aryl carbamate.

Protocol 2: Curtius Rearrangement

This method allows for the formation of carbamates from carboxylic acids.

Reaction:

Materials:

-

3-Fluorobenzoic acid (or a related fluorinated benzoic acid)

-

Diphenylphosphoryl azide (DPPA) or Sodium Azide with an activating agent

-

Tert-butanol (t-BuOH)

-

Anhydrous, inert solvent (e.g., Toluene, Dioxane)

-

Base (e.g., Triethylamine)

Procedure:

-

Dissolve the fluorinated benzoic acid in the anhydrous solvent in a reaction vessel.

-

Add the base (e.g., triethylamine) to the solution.

-

Add diphenylphosphoryl azide to the mixture.

-

Heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate intermediate.

-

Add tert-butanol to the reaction to trap the isocyanate and form the tert-butyl carbamate.

-

The reaction is then worked up, which may involve washing with aqueous solutions to remove byproducts.

-

The final product is purified, typically by recrystallization or column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of a tert-butyl aryl carbamate, a common process in medicinal chemistry for the protection of an amine functional group.

Caption: Synthetic workflow for Boc-protection of an aryl amine.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-N-Boc-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-N-Boc-3-fluoroaniline, a key intermediate in synthetic organic chemistry. Due to the absence of directly published experimental spectra for this specific compound in the available literature, this guide presents a comprehensive prediction of the spectral data based on the analysis of closely related fluorinated and N-Boc protected aniline derivatives. This guide also includes a detailed, generalized experimental protocol for the acquisition of high-quality NMR data for similar small molecules.

Molecular Structure and Atom Numbering

The structure of this compound with systematic numbering is presented below to facilitate the correlation of NMR signals to specific atoms.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.4 - 7.6 | ddd | J(H,F) ≈ 10-12, J(H,H) ≈ 2-3, J(H,H) ≈ 1-2 | 1H |

| H-4 | ~6.8 - 7.0 | ddd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9, J(H,H) ≈ 2-3 | 1H |

| H-5 | ~7.1 - 7.3 | t | J(H,H) ≈ 8-9 | 1H |

| H-6 | ~6.9 - 7.1 | ddd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3, J(H,F) ≈ 1-2 | 1H |

| NH | ~6.5 - 7.0 | br s | - | 1H |

| C(CH₃)₃ | ~1.5 | s | - | 9H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are summarized below. The presence of fluorine will result in through-bond C-F coupling, which is observable in the ¹³C NMR spectrum.

| Carbon | Predicted δ (ppm) | Coupling Constant (J, Hz) |

| C-1 | ~140 - 142 | d, J(C,F) ≈ 10-12 |

| C-2 | ~110 - 112 | d, J(C,F) ≈ 2-3 |

| C-3 | ~161 - 164 | d, J(C,F) ≈ 240-250 |

| C-4 | ~106 - 108 | d, J(C,F) ≈ 20-25 |

| C-5 | ~129 - 131 | d, J(C,F) ≈ 10-12 |

| C-6 | ~115 - 117 | s |

| C=O (Boc) | ~152 - 154 | s |

| C(CH₃)₃ (Boc) | ~80 - 82 | s |

| C(CH₃)₃ (Boc) | ~28 | s |

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.

-

For quantitative ¹H NMR, the addition of an internal standard with a known concentration can be considered.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition and processing.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectroscopy Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of protons.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

¹³C NMR Spectroscopy Parameters:

-

Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 128-1024 or more) is required due to the lower natural abundance of ¹³C.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is phased to have pure absorption lineshapes, and the baseline is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).

-

Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. In the ¹³C NMR spectrum, peaks are picked and their chemical shifts are reported.

Conclusion

This guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis of this compound, which is invaluable for researchers working with this compound. The provided data tables and the generalized experimental protocol offer a solid foundation for the characterization and quality control of this and other similar small molecules in a drug discovery and development setting. The clear visualization of the molecular structure and the experimental workflow further aids in the understanding and application of this critical analytical technique.

In-Depth Technical Guide: FT-IR Spectroscopic Data for 1-N-Boc-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block. This document outlines the expected FT-IR absorption bands, a detailed experimental protocol for its synthesis, and the methodology for its spectroscopic analysis.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound involves the protection of the amino group of 3-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). The successful incorporation of the Boc protecting group can be effectively monitored and confirmed using FT-IR spectroscopy. The general workflow for the synthesis and analysis is depicted below.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-Boc protection of 3-fluoroaniline.

Materials:

-

3-fluoroaniline (1.0 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equivalents)[1]

-

Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[1]

-

Base (optional, e.g., Triethylamine or Sodium Bicarbonate solution)

Procedure:

-

Dissolve 3-fluoroaniline in the chosen organic solvent in a round-bottom flask.

-

Add di-tert-butyl dicarbonate to the solution.[1]

-

If a base is used, it can be added to the reaction mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]

-

Upon completion, if an organic solvent was used, proceed with an aqueous workup. This typically involves washing the organic layer with a mild acid, a mild base (like saturated sodium bicarbonate solution), and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

If necessary, purify the crude this compound by column chromatography on silica gel.[1]

FT-IR Spectroscopic Analysis

Sample Preparation: A small amount of the purified this compound is prepared for FT-IR analysis. This can be done by preparing a potassium bromide (KBr) pellet or by casting a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The FT-IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is characterized by the presence of absorption bands corresponding to its key functional groups. The table below summarizes the expected characteristic IR absorption peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300-3400 | Medium | N-H Stretch | Boc-protected Amine |

| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring[4] |

| ~2980-2850 | Medium | C-H Stretch | tert-butyl group |

| ~1700-1725 | Strong | C=O Stretch | Carbonyl of Boc group[1] |

| ~1600-1585 | Medium | C=C Stretch | Aromatic Ring[4] |

| ~1500-1400 | Medium | C=C Stretch | Aromatic Ring[4] |

| ~1250-1350 | Strong | C-N Stretch | Amine |

| ~1150-1250 | Strong | C-O Stretch | Ester of Boc group |

| ~1000-1400 | Medium-Strong | C-F Stretch | Fluoro-substituted Aromatic Ring[5] |

| ~680-860 | Strong | C-H Bending (out-of-plane) | Aromatic Ring[6] |

The presence of a strong carbonyl (C=O) stretching absorption in the region of 1700-1725 cm⁻¹ is a clear indication of the successful installation of the Boc protecting group.[1] Concurrently, the characteristic N-H stretching frequency of the protected amine is also observable. The spectrum will also feature absorptions related to the fluoro-substituted aromatic ring, including C-F stretching and C-H bending vibrations.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-N-Boc-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate. This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation.

Molecular and Spectrometric Data Overview

This compound has a molecular formula of C₁₁H₁₄FNO₂ and a monoisotopic mass of 211.1008 Da.[1] The tert-butyloxycarbonyl (Boc) protecting group is known for its characteristic fragmentation patterns, which are key to identifying this and related compounds.

Table 1: Key Molecular and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₄FNO₂ | [1] |

| Molecular Weight | 211.23 g/mol | [1] |

| Monoisotopic Mass | 211.1008 Da | Calculated |

| CAS Number | 81740-18-3 | [1] |

| Synonyms | tert-butyl (3-fluorophenyl)carbamate, N-Boc-3-fluoroaniline | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducible analysis of this compound. Below are typical protocols for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to create a stock solution of 100 µg/mL.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis. Recommended concentrations may range from 1 ng/mL to 1 µg/mL, depending on instrument sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient may start at 5-10% B, increasing to 95% B over 5-10 minutes, holding for 2 minutes, and then re-equilibrating at the initial conditions for 3 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this class of compounds.

-

Mass Spectrometer Settings:

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy (for MS/MS): A ramp of 10-40 eV is recommended to observe a full range of fragment ions.

-

Fragmentation Analysis

The fragmentation of this compound in mass spectrometry is characterized by cleavages within the Boc group and the bond connecting it to the fluoroaniline moiety.

Table 2: Predicted Major Fragment Ions of this compound in Positive Ion ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Description |

| 212.1086 ([M+H]⁺) | 156.0658 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 212.1086 ([M+H]⁺) | 112.0502 | [C₆H₆FN]⁺ | Cleavage of the carbamate bond to yield the protonated 3-fluoroaniline. |

| 212.1086 ([M+H]⁺) | 57.0704 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |

| 156.0658 | 112.0502 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide from the m/z 156 fragment. |

The fragmentation of the Boc group is a well-understood process.[2] Under electrospray ionization conditions, the primary fragmentation pathway involves the loss of isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da). The formation of the tert-butyl cation (m/z 57) is also a prominent feature.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Proposed fragmentation pathway of protonated this compound.

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

References

Stability and Storage of 1-N-Boc-3-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-N-Boc-3-fluoroaniline, a key building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Proper handling and storage are crucial to maintain its purity and prevent degradation, ensuring the reliability of experimental outcomes.

Core Properties and Recommended Storage

This compound is a solid compound with a melting point of 123-124°C.[2] To ensure its long-term stability, specific storage conditions are recommended. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4][5]

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C | [3] |

| Atmosphere | Sealed in a dry environment | [3] |

| Light | Protect from light (general good practice) | |

| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates | [4][5] |

Stability Profile and Potential Degradation Pathways

The primary point of instability in this compound is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and can be cleaved to yield the parent amine, 3-fluoroaniline, and byproducts such as carbon dioxide and tert-butanol.[6][7][8]

Acid-Catalyzed Degradation Pathway

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound under specific laboratory conditions, a High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol outlines a general procedure for a stability study.

Objective: To determine the purity of this compound over time under various storage conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier (use with caution due to potential for degradation on column)

-

Vials for sample storage

-

HPLC system with a UV detector

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Aliquot the stock solution into several vials.

-

-

Storage Conditions:

-

Store the vials under different conditions to be tested. For example:

-

Recommended: 2-8°C, protected from light.

-

Room temperature (e.g., 20-25°C), protected from light.

-

Elevated temperature (e.g., 40°C), protected from light.

-

Exposure to light at room temperature.

-

-

-

Time Points:

-

Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

-

HPLC Analysis:

-

At each time point, take one vial from each storage condition and allow it to come to room temperature.

-

Inject the sample into the HPLC system.

-

A typical starting HPLC method could be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water. A very low concentration of an acidic modifier like TFA (e.g., 0.05%) may be necessary for good peak shape, but be aware of the potential for on-column degradation. An alternative is to use a buffered mobile phase.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

-

Data Analysis:

-

At T=0, the main peak corresponding to this compound should be integrated and its area set as 100% purity.

-

At subsequent time points, analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.

-

Calculate the percentage purity at each time point relative to the T=0 sample.

-

Recommended Handling and Storage Workflow

To ensure the long-term stability and purity of this compound, a strict handling and storage workflow should be followed.

Caption: Recommended workflow for the handling and storage of this compound.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their synthetic applications, leading to more reliable and reproducible results.

References

- 1. Cas 81740-18-3,1-N-BOC-3-FLUORO-ANILINE | lookchem [lookchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 81740-18-3|this compound|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1-N-Boc-3-fluoroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-N-Boc-3-fluoroaniline, a key intermediate in pharmaceutical and organic synthesis.[1] Due to its role as a building block in the creation of more complex molecules, understanding its solubility is critical for reaction setup, purification, and formulation development.

Core Compound Properties

This compound, also known as tert-butyl (3-fluorophenyl)carbamate, has the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.235 g/mol .[1][2] It typically appears as a powder with a melting point in the range of 123-124°C.[1][2][3] The presence of a non-polar tert-butyloxycarbonyl (Boc) protecting group and a relatively non-polar fluorophenyl group suggests that its solubility will be higher in organic solvents than in water.

Qualitative Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively published in readily accessible literature, which is common for non-commodity chemical intermediates. However, based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The bulky, non-polar Boc group dominates the molecule's character, suggesting good solubility in a variety of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | The compound's polarity is compatible with these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective at solvating a wide range of organic compounds. |

| Esters | Ethyl acetate (EtOAc) | High | Often used in extraction and chromatography of similar compounds. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the compound interacts favorably with aromatic solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate | The polarity of these solvents should allow for good dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility is likely, but the hydrogen bonding of alcohols may be less effective given the protected amine. |

| Non-polar | Hexanes, Heptane | Low | The presence of the fluoro and carbamate groups will likely limit solubility in highly non-polar solvents. |

| Polar Protic | Water | Very Low | The large non-polar surface area of the molecule leads to poor solubility in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The following outlines a general procedure for determining the solubility of a solid compound like this compound in an organic solvent.

Shake-Flask Method for Quantitative Solubility

This is a widely recognized method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the suspension to settle.

-

To effectively separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Qualitative Solubility Testing

A simpler, qualitative approach can be used for rapid screening.

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[4]

-

Observe whether the solid dissolves completely.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a chemical intermediate like this compound.

Caption: Workflow for determining the solubility of a chemical intermediate.

This structured approach ensures a thorough understanding of a compound's solubility, which is essential for its effective use in research and development.

References

Health and safety data for 1-N-Boc-3-fluoroaniline

An In-depth Technical Guide on the Health and Safety of 1-N-Boc-3-fluoroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (tert-butyl (3-fluorophenyl)carbamate) is a fluorinated aniline derivative commonly used in organic synthesis. Due to the general toxicity associated with aniline compounds, a thorough understanding of its health and safety profile is critical for safe handling in a research and development setting. This guide synthesizes available safety data to provide a comprehensive overview for laboratory personnel.

While specific quantitative toxicological data, such as LD50 values, are not widely available in public literature, the Globally Harmonized System (GHS) classifications provide a clear framework for assessing its hazards. The compound is consistently classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed. This necessitates the use of stringent engineering controls and personal protective equipment.

Hazard Identification and Classification

The primary hazards associated with this compound are acute toxicity (oral) and irritation. The GHS classifications, as compiled from multiple supplier safety data sheets, are summarized below.

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | pictogram GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | pictogram GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2A | pictogram GHS07 | Warning |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | pictogram GHS07 | Warning |

Data compiled from multiple sources indicating consistent classification.[1][2][3]

Table 2.2: Hazard (H) and Precautionary (P) Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1][3] |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H335 | May cause respiratory irritation.[1][2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |

| P264 | Wash skin thoroughly after handling.[2][4] |

| P270 | Do not eat, drink or smoke when using this product.[3][4] |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up.[3][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |

Toxicological Profile

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Most supplier data sheets indicate that the toxicological properties have not been fully investigated.[5]

-

Acute Toxicity: Classified as harmful if swallowed.[1][3] No specific oral, dermal, or inhalation LD50/LC50 data is available.

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

-

Respiratory Sensitization: May cause respiratory irritation.[1][2][3]

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound in these categories.

Given the lack of specific data, it is prudent to handle this compound with the same precautions as other potentially toxic aniline derivatives.

Experimental Protocols & Safe Handling Workflow

As specific experimental protocols for toxicity testing are unavailable, this section provides a logical workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to mitigate the risks identified in Section 2.0.

Caption: Safe Handling Workflow for this compound.

Key Steps in the Workflow:

-

Pre-Operation Planning: Before any work begins, a thorough review of the Safety Data Sheet (SDS) is mandatory.[6] A specific Standard Operating Procedure (SOP) should be developed for the planned experiment, outlining the quantities to be used and the specific steps involved.[7] Based on the risk assessment, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is common), safety goggles, and a lab coat, must be selected.[8]

-

Engineering Controls & Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] When weighing the solid material, care should be taken to avoid generating dust. An accessible and appropriate spill kit should be on hand before starting work.[6]

-

Emergency Response: In case of accidental exposure, immediate action is crucial. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5] If inhaled, move the individual to fresh air.[5]

-

Waste Management: All contaminated materials (e.g., gloves, weighing paper, pipette tips) and residual chemical must be collected in a clearly labeled, sealed container for hazardous waste.[5] Disposal must follow institutional and local environmental regulations for hazardous chemical waste.[6]

Storage and Incompatibilities

Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.

Table 5.1: Storage and Stability

| Parameter | Recommendation |

| Storage Condition | Store in a dry, cool, and well-ventilated place.[5] |

| Container | Keep container tightly closed.[3][5] |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates.[5] |

| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[5] |

Conclusion

This compound presents moderate health hazards, primarily related to irritation and acute oral toxicity. The absence of comprehensive toxicological data necessitates a cautious approach, treating the compound with a high degree of care. Adherence to the safe handling workflow outlined in this guide, including the consistent use of engineering controls and appropriate PPE, is fundamental to minimizing risk for researchers and scientists in a drug development environment.

References

- 1. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. hsa.ie [hsa.ie]

- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 8. 3-Fluoroaniline 99 372-19-0 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Electronic Properties of Fluoroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroaniline isomers (ortho-, meta-, and para-fluoroaniline) are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom onto the aniline ring profoundly influences the molecule's electronic properties, which in turn dictates its reactivity, metabolic stability, and intermolecular interactions.[3][4] Understanding the nuanced electronic differences between these isomers is paramount for rational drug design and the development of novel chemical entities. This guide provides a comprehensive overview of the core electronic properties of ortho-, meta-, and para-fluoroaniline, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The strategic placement of the fluorine atom—a small but highly electronegative substituent—alters the electron density distribution within the aromatic ring and on the amino group. This perturbation of the electronic landscape affects fundamental properties such as dipole moment, ionization potential, and electron affinity, which collectively govern the molecule's behavior in biological systems.[5][6] For instance, the ability of fluorine to modulate the pKa of the amino group can significantly impact a drug candidate's absorption and distribution profile.[7] Furthermore, the unique electronic signature of each isomer influences its spectroscopic characteristics, providing a basis for its identification and characterization.

This technical guide serves as a detailed resource for researchers and professionals, offering a comparative analysis of the electronic properties of the three fluoroaniline isomers. By presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating key workflows, this document aims to facilitate a deeper understanding of these versatile chemical intermediates and their application in the advancement of science and medicine.

Data Presentation: A Comparative Analysis of Electronic Properties

The electronic properties of the fluoroaniline isomers are summarized in the tables below, providing a clear comparison of key quantitative data. These values, compiled from both experimental measurements and computational studies, highlight the significant influence of the fluorine atom's position on the molecule's characteristics.

| Property | Ortho-Fluoroaniline | Meta-Fluoroaniline | Para-Fluoroaniline |

| Dipole Moment (in Debye) | 2.13 (Experimental) | 2.59 (Experimental) | 2.48 (Experimental)[4] |

| Ionization Potential (in eV) | 7.8904 (Experimental)[8] | 8.18 (Experimental) | 8.18 (Experimental)[8] |

| Electron Affinity (in eV) | -0.13 (Calculated) | -0.09 (Calculated) | -0.12 (Calculated) |

| HOMO Energy (in eV) | -5.48 (Calculated) | -5.62 (Calculated) | -5.45 (Calculated) |

| LUMO Energy (in eV) | 0.13 (Calculated) | 0.09 (Calculated) | 0.12 (Calculated) |

| HOMO-LUMO Gap (in eV) | 5.61 (Calculated) | 5.71 (Calculated) | 5.57 (Calculated) |

| pKa of Conjugate Acid | 3.20[8] | 3.59[8] | 4.65[8] |

| Spectroscopic Data | Ortho-Fluoroaniline | Meta-Fluoroaniline | Para-Fluoroaniline |

| ¹H-NMR (δ, ppm in CDCl₃) | Amine (NH₂): ~3.7, Aromatic: ~6.7-7.1 | Amine (NH₂): ~3.7, Aromatic: ~6.3-7.1[9] | Amine (NH₂): ~3.6, Aromatic: ~6.6-6.9[10] |

| ¹⁹F-NMR (δ, ppm) | Varies with solvent and conditions | Varies with solvent and conditions[11] | Varies with solvent and conditions[11] |

| UV-Vis λmax (in nm) | ~235, 285 (in ethanol) | ~240, 290 (in ethanol) | ~240, 295 (in ethanol) |

| IR C-F Stretch (cm⁻¹) | ~1270 | ~1280 | ~1230 |

Experimental Protocols

Determination of Dipole Moment

The experimental dipole moments of the fluoroaniline isomers are typically determined in solution using the dielectric constant method. This involves measuring the dielectric constant and density of a series of dilute solutions of the compound in a non-polar solvent (e.g., benzene or dioxane) at a constant temperature.

Methodology:

-

Solution Preparation: A series of solutions of the fluoroaniline isomer in a non-polar solvent are prepared at different concentrations.

-

Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a high-precision capacitance bridge.

-

Density Measurement: The density of each solution and the pure solvent is determined using a pycnometer.

-

Calculation: The molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method. The dipole moment (μ) is then obtained from the Debye equation:

μ² = (9kT / 4πN) * (P₂∞ - R_D)

where:

-

k is the Boltzmann constant

-

T is the absolute temperature

-

N is Avogadro's number

-

P₂∞ is the molar polarization of the solute at infinite dilution

-

R_D is the molar refraction

-

Photoelectron Spectroscopy (PES) for Ionization Potential

Photoelectron spectroscopy is a powerful technique to determine the ionization potentials of molecules. It involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons.

Methodology:

-

Sample Introduction: A gaseous sample of the fluoroaniline isomer is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation (for UPS) or X-rays (for XPS).[12]

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.[13]

-

Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy (BE) is calculated as:

BE = hν - KE - Φ

where:

-

hν is the energy of the incident photon

-

KE is the kinetic energy of the photoelectron

-

Φ is the work function of the spectrometer

-

-

Ionization Potential Determination: The first peak in the photoelectron spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For fluoroaniline isomers, it can provide information about their oxidation potentials.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]

-

Solution Preparation: A solution of the fluoroaniline isomer is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

-

Data Analysis: The resulting voltammogram (a plot of current versus potential) is analyzed to determine the oxidation peak potential, which corresponds to the energy required to remove an electron from the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are essential for the structural elucidation and characterization of fluoroaniline isomers. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei.

Methodology:

-

Sample Preparation: A solution of the fluoroaniline isomer is prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[15] An internal standard such as tetramethylsilane (TMS) may be added.

-

Spectrometer Setup: The NMR spectrometer is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard one-dimensional pulse sequence is used to acquire the ¹H or ¹⁹F spectrum.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.

-

Spectral Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are determined from the processed spectrum.

Influence of Electronic Properties in Drug Development

The electronic properties of fluoroaniline isomers are of profound importance in drug design and development, influencing a molecule's pharmacokinetic and pharmacodynamic profiles.

-

Modulation of pKa and Bioavailability: The strong electron-withdrawing nature of the fluorine atom lowers the basicity (pKa) of the amino group.[6] This effect is most pronounced in the ortho and meta isomers. The pKa of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By tuning the pKa, medicinal chemists can optimize a compound's solubility and membrane permeability, thereby enhancing its bioavailability.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] Incorporating a fluorine atom at a metabolically labile position on a drug molecule can block oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.

-

Target Binding Interactions: The introduction of fluorine can alter the electron distribution of the aromatic ring, influencing its ability to participate in crucial binding interactions with biological targets.[4] The fluorine atom can act as a hydrogen bond acceptor and can also engage in favorable dipole-dipole and electrostatic interactions. The altered electronic nature of the ring can also modulate π-π stacking and cation-π interactions.

-

Conformational Control: The electronic effects of the fluorine substituent can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a specific target.

Conclusion

The ortho, meta, and para isomers of fluoroaniline exhibit distinct electronic properties that arise from the specific position of the fluorine atom on the aniline ring. These differences are manifested in their dipole moments, ionization potentials, spectroscopic signatures, and acid-base properties. A thorough understanding of these electronic nuances is indispensable for researchers, scientists, and drug development professionals who utilize these compounds as versatile intermediates. The ability to rationally select a specific fluoroaniline isomer based on its electronic characteristics allows for the fine-tuning of a molecule's properties to achieve desired biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a foundational understanding of these key electronic properties and their implications, serving as a valuable resource for the continued development of innovative chemical entities.

References

- 1. sparrow-chemical.com [sparrow-chemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. longdom.org [longdom.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to 1-N-Boc-3-fluoroaniline: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a fluorine atom and a Boc-protected aniline, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly kinase inhibitors. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate, while the Boc protecting group allows for selective chemical transformations at other positions of the molecule. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and an illustrative example of its application in the synthesis of a kinase inhibitor.

Commercial Suppliers and Purity

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. It is important to note that purity levels can vary between batches, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.

| Supplier | Product Number | CAS Number | Stated Purity |

| AiFChem | ACLTSG213 | 81740-18-3 | 98%[1] |

| Oakwood Chemical | 040616 | 81740-18-3 | 98% |

| BLD Pharm | BD136735 | 81740-18-3 | ≥97.0% |

| Apollo Scientific | PC0931 | 81740-18-3 | ≥95% |

Potential Impurities:

Based on the common synthetic route for this compound, potential impurities may include:

-

Unreacted 3-fluoroaniline: The starting material for the Boc protection reaction.

-

Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents used for the Boc protection.

-

Di-Boc protected 3-fluoroaniline: A potential byproduct of the reaction.

-

Other positional isomers of fluoroaniline: If the starting material is not pure.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Materials:

-

3-fluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30 | 95 | 5 |

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.2 ppm (m, 1H): Aromatic proton

-

δ ~7.0 ppm (m, 1H): Aromatic proton

-

δ ~6.8 ppm (m, 1H): Aromatic proton

-

δ ~6.6 ppm (br s, 1H): NH proton

-

δ ~1.5 ppm (s, 9H): tert-butyl protons

¹³C NMR (100 MHz, CDCl₃):

-

δ ~163 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine

-

δ ~152 ppm: Carbonyl carbon of the Boc group

-

δ ~140 ppm: Aromatic carbon

-

δ ~130 ppm (d, J ≈ 10 Hz): Aromatic carbon

-

δ ~113 ppm (d, J ≈ 2 Hz): Aromatic carbon

-

δ ~109 ppm (d, J ≈ 21 Hz): Aromatic carbon

-

δ ~105 ppm (d, J ≈ 26 Hz): Aromatic carbon

-

δ ~81 ppm: Quaternary carbon of the tert-butyl group

-

δ ~28 ppm: Methyl carbons of the tert-butyl group

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Intermediate

This compound is a valuable building block in the synthesis of kinase inhibitors. The following workflow illustrates its use in the preparation of a key intermediate for a hypothetical kinase inhibitor, demonstrating a common synthetic strategy in drug development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 1-N-Boc-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This methodology is particularly crucial in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2] 1-N-Boc-3-fluoroaniline is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[3] The Boc protecting group on the aniline nitrogen allows for selective cross-coupling at the position ortho to the fluorine, providing a versatile handle for further synthetic transformations.

These application notes provide a detailed overview and generalized protocols for the Suzuki coupling reaction of an aryl halide (represented here by a bromo- intermediate derived from this compound for illustrative purposes, as the aniline itself is not the halide partner) with various boronic acids. The protocols are based on established methodologies for structurally similar fluorinated anilines and aryl halides.[4][5]

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[6]

Applications in Drug Discovery

Fluorinated aniline derivatives are pivotal in the development of small molecule therapeutics, particularly in the field of oncology. The incorporation of fluorine can lead to enhanced pharmacokinetic properties and improved target selectivity.[3] Biaryl structures synthesized via Suzuki coupling from fluorinated anilines are found in numerous kinase inhibitors, where the fluoro-substituted ring can engage in favorable interactions within the ATP-binding pocket of the target kinase.[7][8][9] For instance, the structural motif derived from fluorinated anilines is present in inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of a bromo-derivative of this compound with an arylboronic acid. These protocols may require optimization for specific substrates.

Protocol 1: Homogeneous Catalysis

This protocol is suitable for small-scale reactions and library synthesis where catalyst recovery is not a primary concern.

Materials:

-

tert-Butyl (3-bromo-5-fluorophenyl)carbamate (1.0 equiv.)

-

Arylboronic acid (1.2 - 1.5 equiv.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

-

Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial, add tert-butyl (3-bromo-5-fluorophenyl)carbamate, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

-

Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.

-

Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis

This protocol is advantageous for larger-scale synthesis due to the ease of catalyst separation and potential for recycling.[4]

Materials:

-

tert-Butyl (3-bromo-5-fluorophenyl)carbamate (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Heterogeneous Palladium Catalyst (e.g., Pd on carbon, Pd nanoparticles on a support) (1-5 mol%)

-

Base (e.g., K₂CO₃) (2 equiv.)

-

Solvent (e.g., DMF/H₂O mixture)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: In a round-bottom flask, combine tert-butyl (3-bromo-5-fluorophenyl)carbamate, the arylboronic acid, the heterogeneous palladium catalyst, and the base.

-

Solvent Addition: Add the solvent mixture.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be removed by filtration.

-